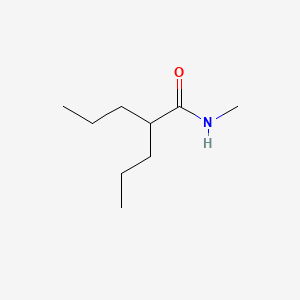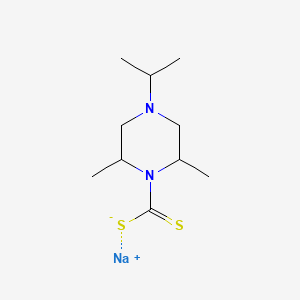
Propiophenone, 2'-(2-(dimethylamino)ethoxy)-5'-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride: is a chemical compound with a complex structure that includes a propiophenone backbone substituted with a dimethylaminoethoxy group and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The resulting product is then purified through recrystallization using ethanol and acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include substituted propiophenones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex chemical architectures .
Biology: In biological research, it is used to study the interactions of dimethylaminoethoxy groups with biological molecules. This helps in understanding the behavior of similar compounds in biological systems .
Medicine: In medicine, Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride is investigated for its potential therapeutic effects. It is used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its unique properties make it valuable in the synthesis of high-value chemicals .
Wirkmechanismus
The mechanism of action of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can affect the activity of enzymes and receptors, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Poly[2-(dimethylamino)ethyl methacrylate]
Comparison: Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications .
Eigenschaften
CAS-Nummer |
20808-96-2 |
|---|---|
Molekularformel |
C14H22ClNO2 |
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
1-[2-[2-(dimethylamino)ethoxy]-5-methylphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-13(16)12-10-11(2)6-7-14(12)17-9-8-15(3)4;/h6-7,10H,5,8-9H2,1-4H3;1H |
InChI-Schlüssel |
KPOGAXUATFZPIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


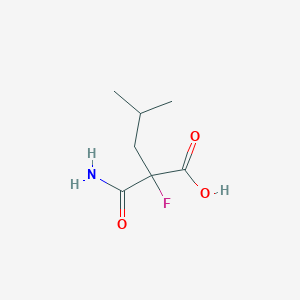
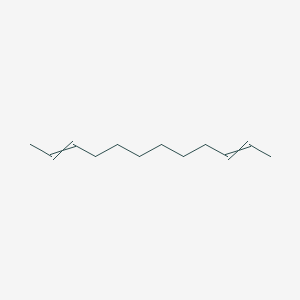
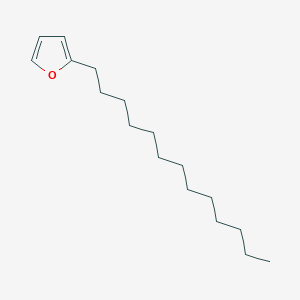


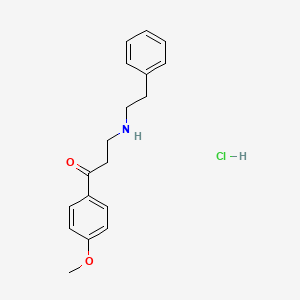


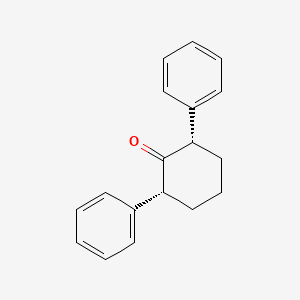
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)


